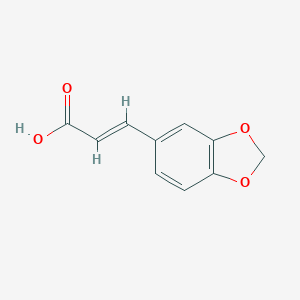

3,4-Methylenedioxycinnamic acid

描述

3,4-Methylenedioxycinnamic acid has been reported in Brombya platynema and Helichrysum arenarium with data available.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQYZMGOKIROEC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901400 | |

| Record name | (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream to yellow powder; [Alfa Aesar MSDS] | |

| Record name | 3,4-(Methylenedioxy)cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000248 [mmHg] | |

| Record name | 3,4-(Methylenedioxy)cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38489-76-8, 2373-80-0 | |

| Record name | 3,4-Methylenedioxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-(methylenedioxy)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-METHYLENEDIOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Methylenedioxycinnamic Acid: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties and applications of 3,4-Methylenedioxycinnamic acid. It provides a detailed exploration of its physicochemical characteristics, validated synthetic and purification protocols, analytical characterization, and known biological activities, grounded in authoritative scientific literature.

Introduction and Molecular Overview

This compound, also known by synonyms such as 3-(1,3-Benzodioxol-5-yl)acrylic acid and 3-Piperonylacrylic acid, is an aromatic carboxylic acid of significant interest in organic synthesis and medicinal chemistry.[1] Structurally, it is a derivative of cinnamic acid featuring a methylenedioxy group fused to the phenyl ring. This moiety is a key pharmacophore found in numerous natural products and is known to influence the molecule's reactivity and biological interactions.[2] First identified as a plant-derived compound, it serves as a versatile intermediate in the synthesis of pharmaceuticals, cosmetics, and fine chemicals.[1][3][4]

Caption: General workflow for the synthesis and purification of MDCA.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-methylenedioxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent and Catalyst Addition: Add pyridine (3-4 mL per gram of aldehyde) to dissolve the solids. Add a catalytic amount of piperidine (approx. 0.08 eq).

-

Reaction: Heat the mixture to reflux (approx. 115 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature, then pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This neutralizes the pyridine and precipitates the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.

Experimental Protocol: Purification

Purity is paramount for analytical and biological studies. Recrystallization is an effective method for purifying the crude product. [5][6]

-

Solvent Selection: Choose an appropriate solvent. Glacial acetic acid or aqueous ethanol are commonly used. [5][6]2. Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point of the pure product is approximately 243 °C (with decomposition). [1]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous structural evidence. [7]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons (3H), vinylic protons (2H, showing trans coupling with J ≈ 15-16 Hz), methylenedioxy protons (2H, singlet), and a broad singlet for the carboxylic acid proton (1H). [8] |

| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), aromatic carbons, vinylic carbons, and the methylenedioxy carbon (~101 ppm). [9] |

| IR Spectroscopy | Characteristic absorptions: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680 cm⁻¹), a C=C stretch (~1625 cm⁻¹), and C-O stretches associated with the methylenedioxy group. [10][11] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of C₁₀H₈O₄. [10]|

Chemical Reactivity and Biological Significance

The unique structure of this compound imparts a range of chemical reactivities and biological activities, making it a valuable molecule in several scientific domains.

Chemical Reactivity

The molecule's functional groups—the carboxylic acid, the alkene, and the electron-rich aromatic ring—are all sites for further chemical modification.

-

As a Synthetic Intermediate: It is a key building block for more complex molecules in the pharmaceutical industry. [1][4]For instance, the double bond can be hydrogenated to yield 3-(3,4-methylenedioxy-phenyl)-propionic acid. [12]* Radical Reactions: It has been shown to undergo electron transfer reactions with radicals like the trichloromethylperoxyl radical, a property studied via pulse radiolysis. [5][13][6]

Biological Activity and Applications

Research has highlighted several potential therapeutic and commercial applications for this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]

- 3. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]

- 4. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]

- 5. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]

- 6. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [m.chemicalbook.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. researchgate.net [researchgate.net]

- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. prepchem.com [prepchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

physiochemical characteristics of 3,4-Methylenedioxycinnamic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 3,4-Methylenedioxycinnamic Acid

Introduction

This compound, also known as 3-Piperonylacrylic acid, is a cinnamic acid derivative that serves as a vital intermediate in organic synthesis and a molecule of interest in pharmaceutical and cosmetic research.[1][2] Its unique structure, featuring a benzodioxole ring system, imparts specific chemical properties that are leveraged in the development of novel compounds with potential anti-inflammatory, antioxidant, and UV-filtering capabilities.[1][3] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights and detailed experimental protocols for its characterization. As a self-validating framework, the methodologies described herein are designed to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Identity

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The presence of the rigid benzodioxole group, the acrylic acid side chain, and the carboxylic acid functional group are primary determinants of its physical properties.

Chemical Identifiers

A consistent and accurate identification is paramount in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 2373-80-0[1] |

| Molecular Formula | C₁₀H₈O₄[1] |

| Molecular Weight | 192.17 g/mol [1][4] |

| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid[4] |

| Synonyms | 3-(1,3-Benzodioxol-5-yl)acrylic acid, 3-Piperonylacrylic acid[1][3] |

| InChI Key | QFQYZMGOKIROEC-DUXPYHPUSA-N[4] |

| SMILES | O=C(O)/C=C/c1ccc2OCOc2c1[5] |

Physical Properties

The physical properties provide critical data for handling, formulation, and purification. The compound typically presents as a white to light yellow crystalline powder.[1][6]

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [1][3][6] |

| Melting Point | 242-244 °C (with decomposition) | [6][7] |

| Boiling Point | ~248.14 °C (rough estimate) | [6][7] |

| pKa | 4.37 ± 0.10 (Predicted) | [6][7] |

| Solubility | - Limited in water- Soluble in organic solvents like DMSO and Pyridine | [3][7][8] |

| Storage | Room Temperature, Inert Atmosphere | [6][7] |

The relatively high melting point is indicative of a stable crystalline lattice structure. The predicted pKa of ~4.37 suggests it is a weak acid, a characteristic governed by the carboxylic acid moiety, which is crucial for its behavior in physiological pH ranges and for designing purification strategies like acid-base extraction.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]

- 3. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]

- 4. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 2373-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid | lookchem [lookchem.com]

- 7. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [m.chemicalbook.com]

- 8. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]

An In-depth Technical Guide to 3,4-Methylenedioxycinnamic Acid: Structure, Isomers, and Synthesis

Introduction

3,4-Methylenedioxycinnamic acid, also known by its synonyms 3-(1,3-Benzodioxol-5-yl)acrylic acid or Piperonylacrylic acid, is an aromatic organic compound with a rich history and a promising future in diverse scientific fields.[1] As a derivative of cinnamic acid, it is found in nature in various plants and serves as a key intermediate in the biosynthesis of numerous natural products.[2] Its unique structure, featuring a methylenedioxy group fused to a benzene ring, imparts distinct chemical properties and biological activities. This guide provides a comprehensive technical overview of its structural formula, the nuances of its geometric isomers, a detailed synthetic protocol, and its applications, tailored for researchers, chemists, and professionals in drug development and material science.

Structural Formula and Physicochemical Properties

The molecular structure of this compound consists of a cinnamic acid backbone substituted with a methylenedioxy group at the 3 and 4 positions of the phenyl ring. This substitution enhances the molecule's reactivity and is a common motif in many biologically active compounds.[1][3]

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₄ | [1][2][4][5] |

| Molecular Weight | 192.17 g/mol | [1][2][4][6] |

| IUPAC Name | (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | [4] |

| CAS Number | 2373-80-0 | [1][5] |

| Appearance | White to light yellow crystalline powder | [1][7] |

| Melting Point | 242-244 °C (decomposes) | [6][7] |

| Solubility | Slightly soluble in water; soluble in many organic solvents like ethanol and pyridine.[3] | [3] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

Isomerism in this compound

The presence of a carbon-carbon double bond (C=C) in the propenoic acid side chain gives rise to geometric isomerism. This results in two distinct stereoisomers: trans (E) and cis (Z).

-

trans-(E)-3,4-Methylenedioxycinnamic acid: This is the more thermodynamically stable and commonly occurring isomer.[6] The substituents (the benzodioxole ring and the carboxylic acid group) are on opposite sides of the double bond.

-

cis-(Z)-3,4-Methylenedioxycinnamic acid: This isomer is less stable, with the main substituents on the same side of the double bond. It can often be formed from the trans isomer through photoisomerization (exposure to UV light).

The structural differences between these isomers are crucial as they can lead to significant variations in physical properties (e.g., melting point, solubility) and biological activity.

Caption: Structural comparison of trans-(E) and cis-(Z) isomers.

Spectroscopic Differentiation

¹H NMR spectroscopy is a powerful tool for unambiguously distinguishing between the cis and trans isomers. The key diagnostic signals are the vicinal coupling constants (³JHH) between the two vinylic protons on the C=C double bond.

| Isomer | Typical ³JHH Range (Hz) | Rationale |

| trans | 11 - 19 Hz | The dihedral angle between the vinylic protons is ~180°, resulting in a large coupling constant according to the Karplus relationship.[8] |

| cis | 5 - 14 Hz | The dihedral angle is ~0°, leading to a smaller coupling constant.[8] |

For cinnamic acid and its derivatives, the trans isomer typically shows a coupling constant of around 16 Hz, while the cis isomer is significantly lower, often around 12-13 Hz.[1][4][9]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through condensation reactions involving its aldehyde precursor, piperonal (3,4-methylenedioxybenzaldehyde). The Knoevenagel condensation and the Perkin reaction are two classic and reliable methods.[3][10][11]

Caption: Workflow for Knoevenagel condensation synthesis.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a self-validating system for the synthesis of the predominantly trans isomer of this compound. The successful formation of the product can be validated at each critical step.

Objective: To synthesize (E)-3,4-Methylenedioxycinnamic acid from piperonal and malonic acid.

Materials:

-

Piperonal (3,4-methylenedioxybenzaldehyde)

-

Malonic acid

-

Pyridine (reagent grade)

-

Piperidine (reagent grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer, TLC plates, filtration apparatus.

Methodology:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperonal (e.g., 15.0 g, 0.1 mol) and malonic acid (e.g., 12.5 g, 0.12 mol).

-

Causality: A slight excess of malonic acid is used to ensure the complete consumption of the aldehyde, which is typically the more expensive reagent.

-

Add pyridine (e.g., 50 mL) to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 1 mL).

-

Causality: Pyridine acts as the solvent and a weak base, while piperidine is a stronger base catalyst that facilitates the deprotonation of malonic acid, initiating the condensation.[12]

-

-

Condensation Reaction:

-

Heat the reaction mixture in a water bath or heating mantle to 80-90°C with continuous stirring for 3-4 hours.

-

Validation: Monitor the reaction's progress by thin-layer chromatography (TLC). A new spot corresponding to the product should appear, and the spot for piperonal should diminish over time.

-

-

Product Precipitation and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 200 g) and concentrated HCl (approx. 50 mL).

-

Causality: This step serves two purposes: the acidic solution protonates the carboxylate intermediate to form the insoluble carboxylic acid, and the cold temperature promotes rapid precipitation, yielding a solid product. Vigorous stirring during this step is crucial for complete precipitation.

-

Collect the resulting solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual pyridine and HCl.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[7]

-

Dissolve the crude solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature and then in an ice bath to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Validation: The purity of the final product should be assessed by measuring its melting point, which should be sharp and consistent with the literature value (242-244 °C).[6] Further characterization by ¹H NMR, IR, and mass spectrometry will confirm the structure and isomeric purity.

-

Applications and Research Interest

This compound is a versatile compound with applications spanning multiple industries.

-

Pharmaceutical and Drug Development: It is investigated for its potential anti-inflammatory, antioxidant, and analgesic properties.[1] It also serves as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase, making it a tool for studying plant metabolic pathways and a potential lead for drug design.[6][7]

-

Cosmetics and Skincare: Due to its antioxidant properties and ability to act as a UV filter, it is a valuable ingredient in cosmetic and skincare formulations designed to protect against environmental damage and oxidative stress.[1]

-

Organic Synthesis: It is a key starting material and intermediate for the synthesis of more complex molecules and natural products.[1]

Conclusion

This compound is a compound of significant scientific interest, characterized by its distinct structure and the presence of stable geometric isomers. Understanding its chemical properties, isomeric forms, and synthetic pathways is crucial for leveraging its full potential. The methodologies described in this guide, particularly the robust Knoevenagel condensation protocol, provide a reliable foundation for its synthesis and purification. As research continues, the diverse applications of this versatile molecule in pharmaceuticals, cosmetics, and materials science are expected to expand, making it a valuable asset for scientific innovation.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- LookChem. (n.d.). Cas 2373-80-0, 3,4-(Methylenedioxy)cinnamic acid.

- Wikipedia. (n.d.). Perkin reaction.

- PubChem. (n.d.). Methylenedioxycinnamic acid. National Center for Biotechnology Information.

- BYJU'S. (n.d.). Perkin Reaction Mechanism.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2373-80-0).

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- ResearchGate. (2025). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid.

- MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. 2023, 56(1), 135.

- Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.

- BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences.

- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.

- YouTube. (2019). H NMR coupling and coupling constants.

Sources

- 1. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]

- 2. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 [sigmaaldrich.com]

- 7. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. longdom.org [longdom.org]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Natural Sources of 3,4-Methylenedioxycinnamic Acid

Introduction

3,4-Methylenedioxycinnamic acid, a notable secondary metabolite, has garnered interest within the scientific community for its potential applications in drug development and its role as a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the natural origins of this compound, detailing its biosynthesis, methodologies for its extraction and isolation, and analytical techniques for its characterization. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

I. Natural Occurrence of this compound

This compound has been identified in a select number of plant species, often as a minor constituent within a complex mixture of phytochemicals. The primary documented botanical sources include:

-

Asparagus officinalis : This compound has been isolated from the roots of the common asparagus, where it is considered a potential allelochemical.[1][2][3]

-

Helichrysum arenarium : Also known as sandy everlasting, this plant has been reported to contain minor amounts of this compound.[4][5]

-

Brombya platynema : The stem bark of this plant is another cited source of (E)-3,4-(Methylenedioxy)cinnamic acid.[5]

The concentration of this compound in these sources can vary based on factors such as the plant's geographical location, stage of development, and environmental conditions.

II. Biosynthesis of this compound

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a fundamental route for the production of a wide array of secondary metabolites in plants. While the complete pathway specific to this compound is not extensively detailed in the literature, a putative pathway can be constructed based on the known biosynthesis of related phenylpropanoids.

The pathway commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic transformations to yield various cinnamic acid derivatives. The key step in the formation of this compound is the creation of the methylenedioxy bridge, a characteristic feature of this molecule. This is believed to occur from an ortho-hydroxymethoxy-phenolic precursor.

Below is a diagram illustrating the proposed biosynthetic pathway:

Caption: General workflow for the extraction and isolation of this compound.

B. Detailed Experimental Protocol: Extraction from Asparagus officinalis Roots

This protocol is based on methodologies described for the isolation of phytotoxic compounds from asparagus roots. [2][3] 1. Preparation of Plant Material:

-

Freshly harvested Asparagus officinalis roots should be thoroughly washed to remove any soil and debris.

-

The cleaned roots are then lyophilized (freeze-dried) to remove water content while preserving the chemical integrity of the constituents.

-

The dried roots are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered root material is subjected to aqueous extraction. The powder is suspended in distilled water and stirred for an extended period (e.g., 24 hours) at room temperature.

-

Alternatively, a Soxhlet extraction can be employed for more exhaustive extraction.

3. Filtration and Concentration:

-

The aqueous extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Purification by Chromatography:

-

The crude extract is subjected to chromatographic techniques for the isolation of this compound.

-

Thin-Layer Chromatography (TLC): Analytical TLC can be used to identify the presence of the target compound in the extract.

-

Column Chromatography: For preparative isolation, the crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity.

-

Fractions are collected and analyzed by TLC to identify those containing the desired compound.

-

High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using preparative HPLC for a high-purity final product.

IV. Analytical Techniques for Identification and Quantification

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and accurate quantification of this compound in plant extracts.

A. Chromatographic Methods

| Technique | Column | Mobile Phase | Detection | Purpose |

| HPLC | C18 reverse-phase | Gradient of acetonitrile and water (with formic or acetic acid) | UV-Vis (280-320 nm) | Quantification and Purification |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | Identification and Quantification (after derivatization) |

B. Spectroscopic Methods

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the chemical structure of the molecule, confirming the presence of the methylenedioxy group and the cinnamic acid backbone.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, which is crucial for its identification.

V. Conclusion

This guide has provided a detailed overview of the natural sources, biosynthesis, extraction, isolation, and analysis of this compound. While the compound is found in a limited number of plant species, the methodologies outlined here provide a solid foundation for researchers to explore its potential further. Continued research into the specific biosynthetic pathways and optimization of extraction protocols will be crucial for unlocking the full potential of this interesting natural product.

VI. References

-

Czinner, E. et al. (2001). The Sandy Everlasting (Helichrysum arenarium (L.) Moench): A review of its botanical, chemical, and biological properties. Frontiers in Plant Science, 9, 1133.

-

Hartung, A. C., Nair, M. G., & Putnam, A. R. (1990). Isolation and characterization of phytotoxic compounds from asparagus (Asparagus officinalis L.) roots. Journal of Chemical Ecology, 16(5), 1707-1718.

-

Hartung, A. C., Nair, M. G., & Putnam, A. R. (1990). Isolation and characterization of phytotoxic compounds from asparagus (Asparagus officinalis L.) roots. PubMed, 24263839.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. Isolation and characterization of phytotoxic compounds from asparagus (Asparagus officinalis L.) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Sandy Everlasting (Helichrysum arenarium (L.) Moench): Botanical, Chemical and Biological Properties [frontiersin.org]

- 5. Sandy Everlasting (Helichrysum arenarium (L.) Moench): Botanical, Chemical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 3,4-Methylenedioxycinnamic Acid in Plants: Current Knowledge and Research Frontiers

Executive Summary: 3,4-Methylenedioxycinnamic acid (3,4-MDCA) is a plant-derived secondary metabolite and a key intermediate in the biosynthesis of numerous bioactive and commercially significant compounds, including the flavorant piperonal and the pharmaceutical precursor tadalafil.[1] As a derivative of the phenylpropanoid pathway, its synthesis involves a core set of well-understood reactions leading to cinnamic acid derivatives, followed by a crucial, yet incompletely characterized, step: the formation of the methylenedioxy bridge. This guide provides a detailed overview of the established metabolic context for 3,4-MDCA synthesis, critically examines the evidence and hypotheses surrounding the key enzymatic steps, and offers detailed protocols for researchers aiming to elucidate the remaining unknowns in this pathway. We synthesize current literature to present a cohesive narrative for researchers, scientists, and drug development professionals, highlighting both the established biochemistry and the critical knowledge gaps that represent the frontiers of current research.

Part 1: Foundational Concepts: The General Phenylpropanoid Pathway

The biosynthesis of 3,4-MDCA is deeply rooted in the general phenylpropanoid pathway, a metabolic cascade responsible for a vast array of plant natural products, including lignins, flavonoids, and stilbenes.[2] This pathway begins with the aromatic amino acid L-phenylalanine, which is generated via the shikimate pathway.[2][3]

The initial steps, which form the backbone of C6-C3 phenylpropanoid acids, are catalyzed by a well-characterized sequence of core enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, effectively channeling carbon from primary metabolism into the secondary phenylpropanoid pathway.[4][5] This is the committed step for the bulk of phenylpropanoid compounds.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, producing p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This CoA-ester is a central branch-point intermediate for numerous downstream pathways.[6][7]

From p-coumaroyl-CoA, further hydroxylations and methylations yield other key intermediates like caffeic acid and ferulic acid, which serve as precursors to a wide diversity of natural products.[8] The conversion to caffeic acid, the most plausible direct precursor to 3,4-MDCA, is typically mediated by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H).[6]

Caption: The general phenylpropanoid pathway leading to key C6-C3 acid intermediates.

Part 2: The Core Pathway to this compound

While the upstream pathway to precursors like caffeic acid is well-established, the specific steps leading to 3,4-MDCA are less defined, with the central transformation being the formation of the methylenedioxy bridge from adjacent hydroxyl groups.

The Central Hypothesis: An Oxidative Cyclization

The molecular structure of 3,4-MDCA strongly suggests its biosynthesis from a precursor containing vicinal hydroxyl groups at the C3 and C4 positions of the phenyl ring, such as caffeic acid. The formation of the methylenedioxy bridge (–O–CH₂–O–) from two hydroxyl groups is an oxidative reaction that requires a one-carbon donor. This type of reaction in plants is characteristically catalyzed by specialized cytochrome P450 monooxygenases.[9]

The Enigmatic Step: Methylenedioxy Bridge Formation

Research into the biosynthesis of related compounds in black pepper (Piper nigrum) provides critical, albeit indirect, evidence. The formation of the methylenedioxy bridge in piperine, a pungent alkaloid, is catalyzed by the cytochrome P450 enzyme CYP719A37.[9] However, this enzyme displays strict substrate specificity. It acts on feruperic acid (a C6-C5 compound) to produce piperic acid but fails to convert ferulic acid (a C6-C3 compound) into 3,4-MDCA.[9]

This finding is pivotal for two reasons:

-

It confirms that CYP719A family enzymes are the catalysts for this specific biochemical transformation.

-

It demonstrates that the enzyme responsible for 3,4-MDCA synthesis must be a distinct, yet-to-be-identified P450 enzyme with specificity for a C6-C3 substrate like caffeic acid or its CoA ester.

Therefore, the biosynthesis of 3,4-MDCA is currently proposed to proceed via a dedicated, substrate-specific cytochrome P450 that catalyzes the conversion of caffeic acid (or a derivative) into 3,4-MDCA.[10] This remains the primary knowledge gap and a key area for future research.

Caption: Proposed enzymatic conversion of Caffeic Acid to 3,4-MDCA.

Part 3: The Metabolic Fate of this compound

Once synthesized, 3,4-MDCA serves as a substrate for further enzymatic modification. In black pepper, its role as a direct precursor to the important aroma compound piperonal (heliotropin) has been unequivocally established.

A novel hydratase-lyase, named Piperonal Synthase (PnPNS) , was identified in Piper nigrum.[1][11] This enzyme catalyzes the CoA-independent cleavage of the propenoic acid side chain from 3,4-MDCA to yield piperonal and acetic acid.[11] The characterization of PnPNS provides a definitive metabolic link and solidifies the biological importance of the 3,4-MDCA intermediate.

| Enzyme Parameter | Value | Source |

| Enzyme Name | Piperonal Synthase (PnPNS) | [1] |

| Source Organism | Piper nigrum | [1] |

| Optimal pH | 7.0 | [11] |

| K_m_ (for 3,4-MDCA) | 317.2 µM | [1][11] |

| k_cat_ | 2.7 s⁻¹ | [1][11] |

This discovery not only elucidates a key step in flavor and fragrance biosynthesis but also provides a valuable biocatalyst for the potential biotechnological production of piperonal.[1]

Caption: Confirmed conversion of 3,4-MDCA to Piperonal by Piperonal Synthase.

Part 4: Methodologies for Elucidating the Pathway

For researchers aiming to identify the missing P450 enzyme and fully characterize the 3,4-MDCA biosynthetic pathway, a combination of transcriptomics, bioinformatics, and biochemical assays is required.

Experimental Workflow: From Transcriptome to Function

Caption: Workflow for identifying and validating pathway enzymes.

Protocol 1: Identification of Candidate Genes via Transcriptomics

-

Tissue Selection: Collect plant tissues known to accumulate 3,4-MDCA or its derivatives at various developmental stages. Immature fruits of Piper nigrum are a prime candidate.[9]

-

RNA Extraction & Sequencing: Extract high-quality total RNA from the selected tissues. Prepare cDNA libraries and perform deep sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

De Novo Assembly & Annotation: Assemble the transcriptome reads to generate a set of unigenes. Annotate these genes using databases like NCBI non-redundant (nr) and Gene Ontology (GO).

-

Bioinformatic Screening:

-

Perform a BLAST search against the assembled transcriptome using known methylenedioxy bridge-forming P450 sequences (e.g., CYP719A37 from P. nigrum) as queries.[9]

-

Filter the results to identify full-length cytochrome P450 candidates, particularly those belonging to the CYP719 and CYP81Q clades, which are frequently involved in specialized metabolite biosynthesis.[9]

-

Prioritize candidates whose expression profiles correlate with the developmental stage of maximal product accumulation.

-

Protocol 2: Functional Characterization of Candidate Enzymes

-

Gene Cloning and Expression:

-

Synthesize or PCR-amplify the coding sequences of high-priority candidate genes.

-

Clone the genes into a suitable expression vector for a heterologous host, such as pYES-DEST52 for Saccharomyces cerevisiae or pET vectors for E. coli.

-

Transform the host and induce protein expression. For P450s, yeast is often the preferred host as it is a eukaryote and contains the necessary P450 reductases.

-

-

Microsome Preparation (for Yeast-expressed P450s):

-

Harvest yeast cells post-induction.

-

Resuspend cells in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Lyse the cells using glass beads and centrifugation to pellet cell debris.

-

Perform ultracentrifugation on the supernatant to pellet the microsomal fraction, which contains the membrane-bound P450s. Resuspend the microsomes in a storage buffer.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Recombinant enzyme (microsomal fraction or purified protein)

-

Substrate (e.g., 100-500 µM of Caffeic Acid)

-

Cofactors: An NADPH-regenerating system (e.g., 1 mM NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Include negative controls (e.g., boiled enzyme, no substrate, no NADPH).

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding a solvent like ethyl acetate and acidifying with HCl.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol).

-

Analyze the extract using HPLC-DAD and LC-MS/MS. Compare the retention time and mass spectrum of any new product peak with an authentic standard of this compound.

-

Part 5: Research Frontiers and Future Directions

The complete elucidation of the 3,4-MDCA biosynthetic pathway presents a compelling scientific challenge with significant industrial implications. The primary frontier is the definitive identification and characterization of the specific cytochrome P450 enzyme responsible for methylenedioxy bridge formation on a C6-C3 scaffold. Success in this area will not only fill a fundamental gap in our understanding of plant specialized metabolism but will also enable the heterologous production of 3,4-MDCA in microbial systems. Such synthetic biology platforms could provide a sustainable and scalable source of this valuable precursor for the flavor, fragrance, and pharmaceutical industries, moving beyond reliance on plant extraction or complex chemical synthesis.

References

- ResearchGate. (n.d.). Phenylpropanoid pathway and mode of action of hydroxycinnamic acids in....

- Kohl, S., et al. (2021). Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis. National Institutes of Health (PMC).

- Jin, J., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. National Institutes of Health (PMC).

- ResearchGate. (n.d.). A proposed biosynthetic pathway of piperonal from 3,4-MDCA.

- ResearchGate. (n.d.). Partly hypothetical pathway of piperine biosynthesis in black pepper fruits.

- Wikipedia. (n.d.). Phenylpropanoid.

- ResearchGate. (n.d.). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis.

- ResearchGate. (n.d.). The phenylpropanoid biosynthesis pathway.

- Vogt, T. (2010). Phenylpropanoid biosynthesis. National Institutes of Health (PMC).

- Wikipedia. (n.d.). Phenylpropanoids metabolism.

- PubChem. (n.d.). This compound.

- Macoy, D. M., et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. ResearchGate.

- Vardhini, V. V. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. National Institutes of Health (PMC).

Sources

- 1. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 3. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

3,4-Methylenedioxycinnamic acid CAS number 2373-80-0

An In-Depth Technical Guide to 3,4-Methylenedioxycinnamic Acid (CAS: 2373-80-0)

Introduction

This compound (MDCA), CAS number 2373-80-0, is an aromatic organic compound and a derivative of cinnamic acid.[1][2] Structurally, it features a cinnamic acid backbone modified with a methylenedioxy group fused to the phenyl ring, a moiety that enhances its chemical reactivity and biological activity.[2][3][4] Also known as 3-(1,3-Benzodioxol-5-yl)acrylic acid or 3-Piperonylacrylic acid, this compound is a versatile intermediate in organic synthesis and a subject of interest across the pharmaceutical, cosmetic, and fine chemical industries.[3][4][5]

Naturally found in plants such as Brombya platynema and the roots of Asparagus officinalis, MDCA belongs to the phenylpropanoid class of metabolites.[6][7][8] Its unique structure makes it a valuable building block for more complex molecules and imparts a range of biological properties, including potential antioxidant, anti-inflammatory, and antimicrobial activities.[2][3][9] This guide provides a comprehensive technical overview of MDCA, focusing on its chemical properties, synthesis, analytical characterization, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

MDCA is typically a white to light yellow or cream-colored crystalline powder.[3][6][10] It is soluble in organic solvents like DMSO and ethanol but has limited solubility in water.[2][8] The compound's stability can be affected by light and heat, necessitating proper storage conditions.[2]

Table 1: Key Chemical Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 2373-80-0 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [1][6] |

| Molecular Weight | 192.17 g/mol | [1][6] |

| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | [6] |

| Appearance | White to light yellow crystalline powder | [3][10] |

| Melting Point | 242-244 °C (decomposes) | [10] |

| Purity | ≥95-99% (Commercially available) | [11] |

| SMILES | O=C(O)/C=C/c1ccc2OCOc2c1 | [6] |

| InChIKey | QFQYZMGOKIROEC-DUXPYHPUSA-N | [1][6] |

Spectroscopic Data

The structure of MDCA is confirmed through various spectroscopic methods, which are essential for characterization after synthesis.

-

Infrared (IR) Spectroscopy: Key absorptions include those for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (approx. 1689 cm⁻¹), and the C=C stretch of the alkene conjugated to the aromatic ring (approx. 1625 cm⁻¹).[6][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would show characteristic signals for the vinyl protons, the aromatic protons, and the methylene protons of the dioxole ring, as well as the acidic proton of the carboxyl group.[6][12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak at m/z 192.[1][13]

Synthesis Methodologies

The synthesis of this compound primarily involves condensation reactions starting from piperonal (3,4-methylenedioxybenzaldehyde). The two most established methods are the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[14] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[14] For MDCA, this translates to the reaction of piperonal with acetic anhydride in the presence of a weak base like anhydrous sodium acetate.[12][15]

The causality behind this choice lies in the mechanism: the base (sodium acetate) deprotonates acetic anhydride to form an enolate ion. This nucleophile then attacks the carbonyl carbon of piperonal. Subsequent dehydration yields the unsaturated product.[16] This reaction typically requires high temperatures (around 180°C) and extended reaction times (3-10 hours), which can be a drawback.[15][17] Modern adaptations using microwave irradiation have been shown to reduce reaction times significantly.[15]

Caption: Figure 1: Perkin Reaction Workflow for MDCA Synthesis

Knoevenagel Condensation (Doebner Modification)

The Knoevenagel condensation is a highly efficient and often preferred method for creating C=C bonds.[18][19] The Doebner modification specifically uses malonic acid as the active methylene compound and a weak base like pyridine or piperidine as the catalyst.[20][21] The reaction between piperonal and malonic acid proceeds via a nucleophilic addition followed by dehydration and spontaneous decarboxylation to yield MDCA.[18][20]

This method is often considered a "green" chemistry approach because it can be performed under milder conditions, sometimes in aqueous media, and avoids the use of harsh reagents.[19][21] The choice of a weak amine base is critical; it facilitates the deprotonation of malonic acid to form a carbanion, which then attacks the aldehyde.[19][20]

Caption: Figure 3: Key Applications of MDCA

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation

This protocol provides a self-validating system for the synthesis and characterization of MDCA, adapted from established procedures for Knoevenagel condensations. [19][20][21] Objective: To synthesize this compound from piperonal and malonic acid.

Materials:

-

Piperonal (1.0 eq.)

-

Malonic acid (1.2 eq.)

-

Pyridine (solvent)

-

Piperidine (catalyst, ~0.05 eq.)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol or Glacial Acetic Acid (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

-

Spectrometers (IR, NMR)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperonal (1.0 eq.) and malonic acid (1.2 eq.) in a minimal amount of pyridine. Add a catalytic amount of piperidine (~0.05 eq.).

-

Causality: Pyridine acts as both the solvent and a basic catalyst, while the more basic piperidine ensures efficient deprotonation of malonic acid to initiate the condensation.

-

-

Condensation: Equip the flask with a reflux condenser and heat the mixture gently on a heating mantle to ~90°C with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify the mixture by slowly adding concentrated HCl until the product precipitates completely (pH ~1-2).

-

Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous solution and causing it to precipitate.

-

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual acid and pyridine hydrochloride.

-

Purification: Purify the crude MDCA by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or glacial acetic acid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. [10][22] * Causality: Recrystallization is a purification technique based on differences in solubility. Impurities remain in the solvent (mother liquor) while the pure product crystallizes out.

-

Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven. Weigh the final product and calculate the percentage yield.

Validation and Characterization:

-

Melting Point: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (242-244 °C) indicates high purity. * Spectroscopy: Confirm the identity and structure of the synthesized compound using FTIR, ¹H NMR, and ¹³C NMR spectroscopy and compare the obtained spectra with reference data. [6] Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. MDCA is known to cause skin and serious eye irritation and may cause respiratory irritation. [6]

Conclusion

This compound (CAS 2373-80-0) is a compound of significant interest due to its accessible synthesis from piperonal and its wide-ranging biological activities and industrial applications. Its role as an enzyme inhibitor, a potential therapeutic agent, and a versatile chemical intermediate underscores its importance in drug discovery and chemical research. The established synthetic routes, particularly the Knoevenagel condensation, offer efficient and environmentally conscious pathways for its production. As research continues, the full potential of MDCA and its derivatives in creating novel pharmaceuticals, advanced materials, and effective consumer products will undoubtedly continue to expand.

References

- Organic Syntheses Procedure. Piperonylic acid.

- Wikipedia. Perkin reaction.

- Alfa Chemistry.

- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.

- J&K Scientific LLC. Perkin Reaction.

- Benchchem.

- NIST WebBook. This compound.

- SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020). Rasayan Journal of Chemistry.

- Preparation of cinnamic acid (Perkin condens

- Exploring the Synthesis Applications of Piperonylic Acid (CAS 94-53-1). NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. This compound.

- Chem-Impex. This compound.

- (E)-3,4-(Methylenedioxy)cinnamic acid. MCE.

- Cymit Química S.L. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid.

- Sigma-Aldrich. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0.

- Santa Cruz Biotechnology. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans | CAS 2373-80-0.

- ChemicalBook. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0.

- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences.

- Fvs.

- de Souza, M. V. N., et al. (2018). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules.

- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (2007). ARKIVOC.

- Tokyo Chemical Industry Co., Ltd. This compound 2373-80-0.

- Cheméo. Chemical Properties of this compound (CAS 2373-80-0).

- Benchchem. A Technical Guide to the Historical Synthesis of Piperonylic Acid.

- Benchchem.

- TargetMol. 3,4-(Methylenedioxy)cinnamic acid.

- Nordmann. 3,4-(Methylenedioxy)-cinnamic acid.

- LookChem. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid.

- PrepChem.com. Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid.

- Sciencemadness Discussion Board. Is this 3,4-methylenedioxy-cinnamic acid synthesis possible?.

- NIST WebBook. Mass spectrum (electron ionization) of this compound.

- MedChemExpress. This compound (Standard).

- Thermo Fisher Scientific. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans, 99%.

- BOC Sciences. CAS 2373-80-0 3,4-(Methylenedioxy)cinnamic acid, predominantly trans. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB0JVnCMS3gyKK5SUAD4M9HKoJqQK3gkbLCbHgAu62YngM9DbGDJSLFM24D_wFeofKRv1NoeHA0WgFMMg5Q31B_y4VzWLCM7BxLL2nGbQKxt8c8DDGL9VJaAhBuP9L-IysX116mDVHRQqHVWgFKhYF0BkZDmznbjJZ6uz6jDePdXhauNp50F5wIIrUMNKHOA4xgxQkl-uEasbRrL3tf_T0S2Y=]([Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]

- 5. This compound | 2373-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]

- 10. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 13. This compound [webbook.nist.gov]

- 14. Perkin reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 17. fchpt.stuba.sk [fchpt.stuba.sk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bepls.com [bepls.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid | lookchem [lookchem.com]

A-Technical-Guide-to-3,4-Methylenedioxycinnamic-Acid-Properties-Synthesis-and-Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3,4-Methylenedioxycinnamic acid, a pivotal intermediate in organic synthesis with significant applications in the pharmaceutical and cosmetic industries.[1][2] The guide details its core physicochemical properties, including its precise molecular weight, chemical structure, and solubility characteristics. A validated, step-by-step protocol for its laboratory synthesis via the Perkin reaction is presented, emphasizing the causal factors behind experimental choices. Furthermore, the guide outlines standard analytical techniques for structural verification and purity assessment. Finally, it explores the compound's role as a versatile precursor and its documented biological activities, such as anti-inflammatory and antioxidant properties, which are of high interest in drug development.[1][3]

Section 1: Core Physicochemical Properties

This compound, also known by synonyms such as 3-(1,3-Benzodioxol-5-yl)acrylic acid and Piperonylacrylic acid, is a cinnamic acid derivative that serves as a valuable building block in organic chemistry.[1] Its foundational properties are critical for its application in further synthetic endeavors.

The molecular weight of this compound has been determined to be 192.17 g/mol .[1][4][5] This value is derived from its chemical formula, C₁₀H₈O₄ .[1][3][4][5][6] The compound typically appears as a white to light yellow crystalline powder.[1]

Key Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 192.17 g/mol | [1][4][7] |

| Exact Mass | 192.04225873 Da | [8] |

| Chemical Formula | C₁₀H₈O₄ | [1][3][4][6][7] |

| CAS Number | 2373-80-0 | [1][3][6][7] |

| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | [8] |

| Melting Point | 242-244 °C (decomposes) | [1][9] |

| Appearance | White to light yellow crystalline powder | [1][9] |

| Solubility | Generally soluble in organic solvents; limited solubility in water. | [3] |

| Storage | Store at room temperature, protected from light and heat. | [1][3][4] |

Chemical Structure

The structure features a cinnamic acid backbone fused with a methylenedioxy group, which enhances its reactivity and imparts specific biological properties.[1][3]

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol

Materials:

-

Piperonal (3,4-Methylenedioxybenzaldehyde)

-

Acetic Anhydride

-

Anhydrous Potassium Acetate

-

Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

Setup: A mixture of piperonal, acetic anhydride, and freshly fused potassium acetate is placed in a round-bottom flask fitted with a reflux condenser.

-

Causality: Acetic anhydride serves as the source of the enolate. Potassium acetate is a crucial weak base that deprotonates the anhydride, initiating the condensation with the aldehyde.

-

-

Reaction: The mixture is heated in an oil bath to approximately 180°C for 5-8 hours.

-

Causality: The high temperature is necessary to overcome the activation energy for the condensation and subsequent dehydration steps of the Perkin reaction.

-

-

Hydrolysis: After cooling, the reaction mixture is poured into water and boiled with an excess of sodium carbonate solution to hydrolyze the unreacted anhydride and the intermediate mixed anhydride. The solution is then filtered.

-

Precipitation: The hot filtrate is acidified with concentrated hydrochloric acid. This compound precipitates out upon cooling.

-

Causality: Acidification protonates the carboxylate salt, rendering the acid insoluble in the aqueous medium.

-

-

Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from ethanol or glacial acetic acid to yield a white to off-white crystalline solid. [9][10] * Causality: Recrystallization is a self-validating purification technique. The desired compound is dissolved in a hot solvent and allowed to cool slowly. As the solubility decreases, the compound crystallizes out, leaving impurities behind in the solvent.

Section 3: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data obtained should be consistent with established reference spectra.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, vinylic protons of the acrylic acid moiety, and the characteristic singlet for the methylenedioxy (-O-CH₂-O-) protons. |

| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons, vinylic carbons, and the methylenedioxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (carboxylic acid), C=O stretching (carbonyl), C=C stretching (alkene and aromatic), and C-O stretching. [11][12] |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (192.17). [8][11]Common fragmentation patterns should also be observed. |

| Purity (HPLC) | A single major peak indicating ≥98% purity is typical for commercial-grade material. [1] |

Section 4: Applications in Research and Drug Development

This compound is more than a synthetic intermediate; its structure is associated with various biological activities, making it a compound of interest for drug discovery. [1]

Role as a Chemical Intermediate

The compound's structure, featuring a reactive acrylic acid group and an aromatic ring, makes it a versatile precursor for more complex molecules. [2][3]It is a key starting material in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. [1][2]For example, the double bond can be hydrogenated to produce 3-(3,4-methylenedioxyphenyl)propionic acid. [13]

Caption: Role as a versatile chemical precursor.

Biological and Pharmacological Significance

Cinnamic acid and its derivatives are a well-studied class of compounds with a broad spectrum of biological activities. [14][15]

-

Anti-inflammatory and Antioxidant Properties: this compound has been investigated for its potential anti-inflammatory and antioxidant effects, which are valuable properties in the development of treatments for a range of diseases. [1][3]* Enzyme Inhibition: It is known to be an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase, which is involved in plant secondary metabolism. [7][9]This activity can be leveraged in agrochemical research.

-

Cosmetic and Skincare Applications: Due to its antioxidant properties and ability to act as a UV filter, the compound is utilized in skincare and cosmetic formulations to protect against oxidative stress and damage from UV radiation. [1]* Drug Discovery Scaffold: The cinnamic acid scaffold is present in many biologically active molecules. [15]Modifications to the this compound structure are an active area of research for creating novel therapeutic agents with enhanced efficacy against cancer, microbial infections, and other conditions. [1][14][15]

References

- (E)-3,4-(Methylenedioxy)cinnamic acid ((E)-Piperonylprop-2-enoic acid)

- This compound – Chem-Impex. URL

- CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid - Cymit Química S.L. URL

- 3,4-(Methylenedioxy)cinnamic acid, predominantly trans | CAS 2373-80-0 | SCBT - Santa Cruz Biotechnology. URL

- This compound - NIST WebBook. URL

- This compound (CAS 2373-80-0) - Chemical & Physical Properties by Cheméo. URL

- This compound | C10H8O4 | CID 643181 - PubChem. URL

- 2373-80-0 | this compound - ChemScene. URL

- 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 - Sigma-Aldrich. URL

- 3,4-(Methylenedioxy)cinnamic acid synthesis - ChemicalBook. URL

- 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 - ChemicalBook. URL

- 3,4-(Methylenedioxy)cinnamic acid - TargetMol. URL

- 3,4-(Methylenedioxy)-cinnamic acid - Nordmann. URL

- This compound Mass Spectrum - NIST WebBook. URL

- 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 - ChemicalBook. URL

- Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid - PrepChem.com. URL

- This compound IR Spectrum - NIST WebBook. URL

- Is this 3,4-methylenedioxy-cinnamic acid synthesis possible? - Sciencemadness. URL

- The Multifaceted Applications of 3,4-Dimethoxycinnamic Acid in Modern Industries - NINGBO INNO PHARMCHEM CO.,LTD. URL

- Synthesis, applications and Structure-Activity Relationship (SAR)

- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central. URL

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]

- 3. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]

- 10. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3,4-Methylenedioxycinnamic Acid: A Methodological Approach for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

3,4-Methylenedioxycinnamic acid is a cinnamic acid derivative with significant potential in the pharmaceutical and cosmetic industries as a synthetic intermediate and bioactive compound.[1][2] A thorough understanding of its solubility profile in various organic solvents is fundamental for its application in drug development, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility, outlines a robust, step-by-step experimental protocol for determining its equilibrium solubility, and presents a framework for interpreting the resulting data. While extensive quantitative solubility data for this specific compound is not widely published, this guide establishes a scientifically rigorous methodology, enabling researchers to generate reliable and reproducible solubility profiles tailored to their specific needs.

Introduction and Physicochemical Characterization

This compound, also known as 3-Piperonylacrylic acid, is an organic compound featuring a cinnamic acid backbone modified with a methylenedioxy group.[2] This structural feature imparts specific chemical properties that influence its biological activity and physicochemical behavior, including its solubility. Before delving into its solubility, a review of its core properties is essential for predictive analysis and data interpretation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₈O₄ | [3] |

| Molecular Weight | 192.17 g/mol | |

| Appearance | White to light yellow powder/crystal | [4][5] |

| Melting Point | 242-244 °C (decomposes) | [6][7] |

| pKa | 4.37 ± 0.10 (Predicted) | [5][6] |

| CAS Number | 2373-80-0 |[8] |

The molecule's structure contains both a polar carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, and a larger, relatively nonpolar aromatic ring system. This amphiphilic nature suggests a nuanced solubility profile, with significant dependence on the chosen solvent. The predicted pKa of ~4.37 indicates it is a weak acid, and its solubility in protic solvents will be highly pH-dependent.

Theoretical Principles and Predicted Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[9][10] The overall energy of dissolution depends on the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[11]

For this compound, the key factors are:

-

Polarity and Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds. Polar protic solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, and are expected to be effective solvents. Polar aprotic solvents (e.g., DMSO, acetone) can accept hydrogen bonds and are also predicted to be good solvents.[12] A supplier indicates a high solubility in DMSO of 65 mg/mL.[13]

-

Aromatic System: The phenyl ring and methylenedioxy group contribute to the molecule's nonpolar character, allowing for van der Waals and π-π stacking interactions. Solvents with aromatic character (e.g., toluene) may show some affinity, though this is likely to be less significant than the polarity effects.

-

Crystal Lattice Energy: The high melting point of 242-244 °C suggests a stable crystal lattice with strong intermolecular forces in the solid state.[6] A significant amount of energy is required to overcome these forces, which will limit solubility, particularly in nonpolar solvents that cannot form strong interactions with the solute.

The interplay of these factors is visualized in the diagram below.

Caption: Key factors influencing the solubility of this compound.

Based on these principles, a predicted qualitative solubility profile can be constructed. This serves as a hypothesis to be confirmed by experimental data.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid group. |

| Polar Aprotic | DMSO, Acetone | High to Medium | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Medium to Low | Can engage in some polar interactions but less effective at solvating the carboxylic acid group compared to more polar solvents. |

| Nonpolar | Toluene, Hexane | Low | Insufficient polarity to overcome the solute's crystal lattice energy and solvate the carboxylic acid group effectively. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate and reliable quantitative data, a standardized experimental procedure is paramount. The Saturation Shake-Flask Method is widely regarded as the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the USP.[14][15] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach thermodynamic equilibrium.[16]

The following protocol provides a detailed workflow for this determination, followed by quantification using High-Performance Liquid Chromatography (HPLC), a robust analytical technique for cinnamic acid derivatives.[17][18]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]

- 5. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid | lookchem [lookchem.com]

- 6. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound (CAS 2373-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Khan Academy [khanacademy.org]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Thermal Stability and Degradation of 3,4-Methylenedioxycinnamic Acid: A Comprehensive Analysis

An In-depth Technical Guide for Drug Development Professionals